[1,3-Bis(4-bromophenyl)propan-2-yl](methyl)amine hydrochloride
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Overview
Description
1,3-Bis(4-bromophenyl)propan-2-yl: amine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its bromophenyl groups and amine functionality, which contribute to its unique chemical properties and reactivity.
Mechanism of Action
Target of action
The compound belongs to the class of organoboron reagents, which are widely used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of such compounds are typically the carbon atoms in organic molecules where new carbon-carbon bonds are to be formed .
Mode of action
In Suzuki–Miyaura coupling, the organoboron compound participates in a transmetalation process with a palladium complex . This involves the transfer of an organic group from boron to palladium, which then forms a new carbon-carbon bond .
Action environment
The action, efficacy, and stability of organoboron compounds can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-bromophenyl)propan-2-ylamine hydrochloride typically involves the following steps:
Bromination: : The starting material, 1,3-propanediol, undergoes bromination to introduce bromine atoms at the 4-position of the phenyl rings.
Amination: : The brominated intermediate is then subjected to amination to introduce the amine group.
Methylation: : The amine group is methylated to form the final compound.
Hydrochloride Formation: : The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-bromophenyl)propan-2-yl: amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo-compounds.
Reduction: : Reduction reactions can be performed to reduce the bromine atoms or other functional groups.
Substitution: : Substitution reactions can occur at the bromine positions or the amine group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: : Nucleophiles such as sodium cyanide (NaCN) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of corresponding ketones or carboxylic acids.
Reduction: : Formation of bromoalkanes or amines.
Substitution: : Formation of cyanides or other substituted amines.
Scientific Research Applications
1,3-Bis(4-bromophenyl)propan-2-yl: amine hydrochloride has several scientific research applications:
Chemistry: : Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its therapeutic potential in drug development.
Industry: : Utilized in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
1,3-Bis(4-bromophenyl)propan-2-yl: amine hydrochloride can be compared with other similar compounds such as:
1,3-Bis(4-bromophenyl)propan-2-one: : Similar structure but lacks the amine group.
1,3-Bis(4-bromophenyl)urea: : Contains a urea group instead of the amine group.
4,4'-Dibromodibenzyl ketone: : Similar bromophenyl groups but different core structure.
These compounds differ in their functional groups and core structures, which influence their chemical properties and reactivity.
Properties
IUPAC Name |
1,3-bis(4-bromophenyl)-N-methylpropan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Br2N.ClH/c1-19-16(10-12-2-6-14(17)7-3-12)11-13-4-8-15(18)9-5-13;/h2-9,16,19H,10-11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMFHDRTFNEINB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=C(C=C1)Br)CC2=CC=C(C=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Br2ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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